Ethyl 3-fluoro-2-methylbenzoylformate
CAS No.: 951888-55-4
Cat. No.: VC2280908
Molecular Formula: C11H11FO3
Molecular Weight: 210.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951888-55-4 |
|---|---|
| Molecular Formula | C11H11FO3 |
| Molecular Weight | 210.2 g/mol |
| IUPAC Name | ethyl 2-(3-fluoro-2-methylphenyl)-2-oxoacetate |
| Standard InChI | InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)8-5-4-6-9(12)7(8)2/h4-6H,3H2,1-2H3 |
| Standard InChI Key | RDDYQORCXOFUMY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)C1=C(C(=CC=C1)F)C |
| Canonical SMILES | CCOC(=O)C(=O)C1=C(C(=CC=C1)F)C |
Introduction
Structural Analysis and Chemical Identity
Chemical Nomenclature and Structural Features
Ethyl 3-fluoro-2-methylbenzoylformate represents a chemical compound that combines several structural elements. The name indicates:
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An ethyl ester group
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A 3-fluoro-2-methyl substituted benzene ring
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A benzoylformate structure (containing a ketone adjacent to an ester group)
Based on systematic IUPAC nomenclature, this compound would contain a benzene ring with fluoro and methyl substituents at the 3 and 2 positions respectively, connected to a glyoxylate (α-keto ester) moiety with an ethyl ester group. This creates an α-keto ester derivative of a substituted benzoic acid.
Related Compounds and Structural Comparisons
The closest related compounds identified in the search results include:
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Ethyl 3-fluoro-2-methylbenzoate (CAS: 114312-57-1) - A fluorinated benzoic acid ester without the α-keto functionality
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Methyl benzoylformate (C₉H₈O₃) - An α-keto ester without the fluoro and methyl substitutions on the benzene ring
The target compound essentially combines structural elements from both of these molecules, suggesting intermediate or hybrid properties.
Physical and Chemical Properties
Estimated Physical Properties
Drawing from data on related compounds, the following physical properties can be estimated for Ethyl 3-fluoro-2-methylbenzoylformate:
Chemical Reactivity and Stability
Based on its structural components, Ethyl 3-fluoro-2-methylbenzoylformate would likely exhibit the following chemical properties:
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Photoreactivity: The α-keto ester functionality would confer photoinitiating properties, similar to methyl benzoylformate, which "exhibits photoinitiating properties when exposed to ultraviolet light, making it valuable in the field of UV-curable coatings and inks" .
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Ester Hydrolysis: Like other esters, it would undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
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Photosensitivity: It would likely be sensitive to air, light, and moisture, requiring storage in a cool, dry place to maintain stability, similar to methyl benzoylformate .
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Reactivity of the Carbonyl Groups: The compound contains two carbonyl groups (ketone and ester) that would be potential sites for nucleophilic addition reactions.
Synthesis and Preparation Methods
Synthesis Parameters and Considerations
Based on the patent for methyl benzoylformate preparation, the following parameters would likely be important for the synthesis:
Applications and Uses
Research Applications
The compound's unique structure would potentially make it valuable in:
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Structure-Activity Relationship Studies: Particularly in medicinal chemistry where fluorinated compounds often exhibit enhanced bioavailability and metabolic stability.
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Materials Science: Investigation of novel photoactive materials with modified properties due to the fluorine substitution.
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Synthetic Methodology Development: As a model substrate for developing selective transformations of multifunctional molecules.
Current Research and Future Perspectives
Knowledge Gaps
Several significant knowledge gaps exist regarding Ethyl 3-fluoro-2-methylbenzoylformate:
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Verified Synthesis Routes: Development and optimization of specific synthetic methods for this compound.
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Experimental Physical Data: Direct measurement of physical properties rather than estimation from related compounds.
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Toxicological Profile: Comprehensive safety assessment specific to this compound.
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Structure-Property Relationships: Understanding how the combination of fluorine, methyl, and α-keto ester functionalities influence the compound's behavior.
Research Opportunities
Future research directions could include:
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Developing Efficient Synthetic Routes: Exploring green chemistry approaches to synthesize this compound with higher yields and lower environmental impact.
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Application Testing: Evaluating performance in photoinitiator applications compared to non-fluorinated analogs.
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Medicinal Chemistry Investigations: Exploring potential biological activities of this compound and its derivatives.
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Catalysis Research: Investigating potential applications in asymmetric catalysis where fluorinated compounds often provide unique selectivity.
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